1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
Description
The compound 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine features a piperidine core substituted with two critical moieties:
- 4-phenyloxane-4-carbonyl: A tetrahydropyran (oxane) ring substituted with a phenyl group at position 4, linked via a carbonyl group.
- Thieno[3,2-c]pyridine: A bicyclic heterocycle comprising a thiophene fused to a pyridine ring, partially saturated (4H,5H,6H,7H).
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2S/c27-23(24(10-15-28-16-11-24)20-4-2-1-3-5-20)25-12-6-21(7-13-25)26-14-8-22-19(18-26)9-17-29-22/h1-5,9,17,21H,6-8,10-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNIGWLLJKHUHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the piperidine and tetrahydropyran moieties. Common reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In industry, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
Research Findings and Data
Physicochemical Properties
Spectroscopic Characterization
- 1H NMR: Expected signals include δ 1.5–2.5 ppm (piperidine CH2), δ 3.5–4.5 ppm (oxane and thienopyridine protons), and aromatic protons at δ 6.5–8.0 ppm ().
- Mass Spectrometry : ESI-MS would show [M+H]+ peaks near m/z 397 ().
Biological Activity
Overview of 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
This compound is a synthetic compound that belongs to a class of piperidine derivatives. These types of compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure
The compound features:
- A piperidine core that is known for its ability to interact with various biological targets.
- A thienopyridine moiety which can enhance pharmacological activity.
- A phenyloxane group that may contribute to the compound's lipophilicity and binding affinity.
Antimicrobial Activity
Piperidine derivatives often exhibit significant antimicrobial properties. Research has shown that modifications in the piperidine structure can lead to enhanced activity against various bacterial strains. For instance:
- Compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains of Mycobacterium tuberculosis .
- The presence of electron-withdrawing groups or specific substituents on the piperidine ring can improve the antimicrobial efficacy.
Antiviral Activity
Studies on related piperidine derivatives have indicated potential antiviral properties:
- Some piperidine-based compounds have been tested against viruses like HIV and showed moderate protective effects .
- The structural diversity of these compounds allows for optimization in terms of selectivity and potency against viral targets.
Anticancer Potential
The thienopyridine component is particularly noteworthy for its anticancer activity:
- Thienopyridines have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.
- The combination of thienopyridine with piperidine may enhance this activity due to synergistic effects.
Case Study 1: Tuberculostatic Activity
A study evaluated the tuberculostatic activity of various piperidinothiosemicarbazone derivatives. Compounds with structural similarities to the target compound showed significant efficacy against M. tuberculosis, with MIC values indicating strong inhibitory effects .
Case Study 2: Antiviral Screening
Another investigation into 3-phenylpiperidine derivatives revealed their antiviral potential against multiple viral strains. The study highlighted how structural modifications could lead to improved activity profiles .
Q & A
Q. What are the critical considerations for optimizing the synthesis of 1-(4-phenyloxane-4-carbonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine?
The synthesis of this compound requires careful optimization of reaction conditions. Key factors include:
- Catalyst selection : Sodium alkoxide catalysts (e.g., NaOMe/NaOEt) are often used to facilitate heterocyclic ring formation, though solvent polarity and temperature must be adjusted to prevent side reactions .
- Green chemistry principles : Solvent choice (e.g., ethanol or dichloromethane) and reagent stoichiometry can improve yield and reduce purification steps .
- Analytical validation : High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming purity .
Q. How can researchers characterize the structural complexity of this compound?
Structural elucidation involves:
- Multi-modal spectroscopy : ¹H/¹³C NMR to resolve proton environments and confirm connectivity of the phenyloxane, thienopyridine, and piperidine moieties .
- Mass spectrometry (MS) : To verify molecular weight and fragmentation patterns, especially for heterocyclic systems .
- X-ray crystallography : For resolving stereochemistry and intramolecular interactions (e.g., hydrogen bonds stabilizing the thienopyridine core) .
Q. What methodologies are recommended for initial biological activity screening?
- In vitro assays : Test against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) to evaluate antimicrobial potential, with IC₅₀ calculations for dose-response relationships .
- Enzyme inhibition studies : Assess interactions with targets like carbonic anhydrases or kinases using fluorometric or colorimetric assays .
- Computational docking : Preliminary molecular docking (e.g., AutoDock Vina) to predict binding affinity to biological targets .
Advanced Research Questions
Q. How can computational modeling resolve contradictory bioactivity data across related compounds?
Contradictions in activity (e.g., varying potency in halogen-substituted analogs) can be addressed by:
- Quantitative Structure-Activity Relationship (QSAR) : Correlate electronic (e.g., Hammett σ values) or steric parameters of substituents (e.g., 4-Cl vs. 4-F) with biological outcomes .
- Molecular Dynamics (MD) simulations : Track conformational changes in protein-ligand complexes to explain differences in binding kinetics .
- Free-energy perturbation (FEP) : Quantify the impact of substituent modifications on binding free energy .
Q. What strategies mitigate challenges in stereochemical control during synthesis?
- Chiral auxiliaries : Use (R)- or (S)-configured intermediates to enforce desired stereochemistry at the piperidine ring .
- Asymmetric catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective cyclization steps .
- Circular Dichroism (CD) : Validate stereochemical outcomes in solution-phase studies .
Q. How can researchers design Structure-Activity Relationship (SAR) studies for this compound?
- Systematic substituent variation : Modify the phenyloxane’s para-substituents (e.g., -OCH₃, -CF₃) and evaluate effects on solubility and target affinity .
- Bioisosteric replacement : Substitute the thienopyridine core with pyrazolo[3,4-d]pyrimidine to assess tolerance for structural analogs .
- Metabolic stability assays : Use liver microsomes to identify metabolically labile sites (e.g., piperidine N-alkyl groups) for further optimization .
Q. What experimental approaches resolve discrepancies in physicochemical property predictions?
- LogP determination : Compare computational predictions (e.g., XLogP3) with experimental shake-flask measurements to validate hydrophobicity .
- Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to assess blood-brain barrier penetration potential .
- Thermogravimetric Analysis (TGA) : Verify thermal stability predictions from computational models .
Methodological Resources
- Synthetic protocols : provide stepwise procedures for heterocyclic coupling and purification.
- Analytical workflows : detail NMR and MS parameters for structural validation.
- Computational tools : introduces reaction path search methods for efficient reaction design.
For further guidance, consult peer-reviewed protocols from Journal of Medicinal Chemistry or Organic Process Research & Development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
